molecular formula C9H20N2O4S B13594868 tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate

tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate

Cat. No.: B13594868
M. Wt: 252.33 g/mol
InChI Key: OAYCXMRRUOZAIE-ZETCQYMHSA-N
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Description

tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H20N2O4S

Molecular Weight

252.33 g/mol

IUPAC Name

tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate

InChI

InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1

InChI Key

OAYCXMRRUOZAIE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC

Origin of Product

United States

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